
N1,N1-Dimethylpropane-1,2-diamine dihydrochloride
Overview
Description
N1,N1-Dimethylpropane-1,2-diamine dihydrochloride (CAS 65094-72-6) is a diamine salt with the molecular formula C5H15Cl2N2 and a molecular weight of 138.64 g/mol . It consists of a propane backbone with two methyl groups attached to the first amine and two hydrochloride counterions. This compound is widely used in organic synthesis, particularly in pharmaceutical research, as a building block for active pharmaceutical ingredients (APIs) . Its stability, solubility in polar solvents, and reactivity in amidation or alkylation reactions make it valuable in medicinal chemistry pipelines .
Preparation Methods
Synthetic Routes and Reaction Conditions
N1,N1-Dimethylpropane-1,2-diamine dihydrochloride can be synthesized through several methods. One common approach involves the reaction of propane-1,2-diamine with formaldehyde and hydrogen chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product’s purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined and subjected to specific reaction conditions. The process may include steps such as distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N1,N1-Dimethylpropane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to produce primary amines.
Substitution: The compound can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include amine oxides, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Organic Synthesis
TMPDA is widely utilized as an intermediate in the synthesis of various organic compounds. Its ability to participate in multiple chemical reactions, including oxidation, reduction, and substitution, makes it valuable for producing complex molecules. For instance, it can be oxidized to form amine oxides or reduced to yield primary amines, which are essential in synthesizing pharmaceuticals and agrochemicals.
Biological Research
In biological studies, TMPDA is employed to investigate enzyme mechanisms and protein interactions. Its role as a substrate or inhibitor in enzymatic reactions can provide insights into metabolic pathways and enzyme functionality. This application is particularly relevant in drug development, where understanding enzyme interactions is crucial for designing effective therapeutic agents .
Pharmaceutical Development
TMPDA serves as a precursor in the production of various pharmaceuticals. Its structural properties enable the formation of active pharmaceutical ingredients (APIs) through straightforward synthetic routes. The compound's application extends to the development of drugs targeting neurological disorders and other therapeutic areas due to its potential neuroprotective effects.
Polymer Chemistry
In polymer chemistry, TMPDA acts as a crosslinking agent in the production of various polymers and resins. This application enhances the mechanical properties and thermal stability of polymeric materials, making them suitable for industrial applications such as coatings, adhesives, and sealants .
Agrochemical Production
TMPDA is also significant in the manufacture of agrochemicals. Its ability to modify chemical properties allows it to be incorporated into formulations that enhance crop protection and growth efficiency. This application is vital for developing sustainable agricultural practices.
Uniqueness of TMPDA
TMPDA's specific arrangement of functional groups distinguishes it from similar compounds, providing unique chemical and physical properties that enhance its utility in diverse applications.
Case Study 1: Enzyme Mechanism Studies
A study utilized TMPDA to explore the inhibition mechanisms of certain enzymes involved in metabolic pathways. The compound was shown to effectively inhibit enzyme activity at specific concentrations, providing valuable data for understanding metabolic regulation .
Case Study 2: Pharmaceutical Synthesis
In a pharmaceutical research project, TMPDA was used as a key intermediate in synthesizing a novel anti-cancer agent. The synthetic route demonstrated high yields and purity levels, confirming TMPDA's efficacy as a building block for complex drug molecules.
Case Study 3: Polymer Development
Research on TMPDA's role as a crosslinking agent revealed significant improvements in polymer strength and heat resistance when incorporated into epoxy formulations. This study highlighted its potential for enhancing material performance in industrial applications .
Mechanism of Action
The mechanism of action of N1,N1-Dimethylpropane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved in these interactions are often studied to understand the compound’s effects on biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Insights
Chain Length and Reactivity
- The ethane analog (C4) exhibits faster reaction kinetics in amidation due to reduced steric hindrance compared to the propane (C5) variant .
- The 1,3-diamine isomer (propane-1,3-diamine) shows lower nucleophilicity at the terminal amine due to increased distance between nitrogen atoms .
Chirality and Stereochemical Impact
- The (S)-propane-1,2-diamine dihydrochloride lacks dimethyl groups, making its chiral center more accessible for enantioselective synthesis .
- Cyclopentane derivatives (e.g., CAS 1807914-23-3) exhibit enhanced stereochemical control in copper-catalyzed reactions due to their rigid backbone .
Substituent Effects
- Aromatic substitutions (e.g., 2-chloro-6-fluorophenyl in CAS 1052542-14-9) significantly increase logP values, improving blood-brain barrier penetration for CNS-targeted drugs .
- Trimethylated analogs (e.g., N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride, CAS 326888-32-8) demonstrate reduced solubility in aqueous media due to higher hydrophobicity .
Biological Activity
N1,N1-Dimethylpropane-1,2-diamine dihydrochloride, a diamine compound, has garnered attention due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.
This compound is a dihydrochloride salt formed from the reaction of N1,N1-dimethylpropane-1,2-diamine with hydrochloric acid. The compound is characterized by its two amine groups, which can participate in various chemical interactions.
Property | Value |
---|---|
Molecular Formula | C5H14Cl2N2 |
Molecular Weight | 183.09 g/mol |
Appearance | White crystalline solid |
Solubility | Soluble in water |
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant properties. It has been shown to reduce oxidative stress in cellular models, which is crucial for protecting cells from damage caused by free radicals.
Cytotoxicity and Antiproliferative Effects
Studies have demonstrated that this compound can exhibit cytotoxic effects against various cancer cell lines. For instance, a study conducted on human cancer cell lines revealed that this compound induces apoptosis through the activation of caspase pathways, leading to cell death.
Table 2: Cytotoxicity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 15 | Apoptosis via caspase activation |
MCF-7 | 20 | Induction of oxidative stress |
A549 | 25 | Cell cycle arrest |
Study on Anticancer Activity
In a notable case study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer potential of this compound against several tumor types. The study found that the compound significantly inhibited tumor growth in xenograft models, suggesting its potential as an anticancer agent.
The mechanism behind the compound's biological activity appears to involve the modulation of cellular signaling pathways. Specifically, it has been observed to inhibit the PI3K/Akt pathway, which is pivotal in regulating cell growth and survival.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing N1,N1-Dimethylpropane-1,2-diamine dihydrochloride with high purity?
- Methodological Answer : Synthesis typically involves reacting propane-1,2-diamine derivatives with methylating agents (e.g., methyl chloride or dimethyl sulfate) under controlled alkaline conditions. Post-reaction, the product is precipitated using hydrochloric acid. For chiral purity, tartaric acid can be employed as a resolving agent, as demonstrated in analogous dihydrochloride syntheses. Reaction conditions (e.g., reflux duration, stoichiometric ratios) must be optimized to minimize byproducts like N-monomethyl derivatives .
Q. How is this compound characterized to confirm structural integrity and purity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are used to verify methyl group substitution patterns and amine proton environments.
- HPLC Analysis : Reverse-phase HPLC with a hexanesulfonate-containing mobile phase (e.g., 1200 mL methanol, 800 mL water, 10 mL glacial acetic acid, 3.78 g sodium hexanesulfonate) can resolve impurities. Detection at 254 nm is standard .
- Elemental Analysis : Confirm chloride content (theoretical ~28.5% for dihydrochloride) to assess stoichiometry .
Q. What analytical methods are recommended for detecting trace impurities in this compound?
- Methodological Answer :
- Colorimetric Assays : Impurities like aromatic amines can be detected via diazotization followed by coupling with naphthylethylenediamine dihydrochloride, producing measurable chromophores (e.g., red color at 540 nm). Limit tests using chloroaniline standards (250 ppm threshold) ensure compliance .
- Mass Spectrometry : High-resolution LC-MS identifies low-abundance contaminants (e.g., residual solvents or methylated byproducts) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data under varying pH conditions?
- Methodological Answer :
- Controlled Stability Studies : Conduct accelerated degradation experiments (e.g., 40°C/75% RH for 6 months) across pH 1–13. Monitor decomposition via HPLC and kinetic modeling (e.g., Arrhenius plots). For example, acidic conditions may hydrolyze dimethylamine groups, while alkaline media could deprotonate the diamine backbone.
- Data Reconciliation : Compare degradation products (e.g., propane-1,2-diamine) across studies and validate analytical methods using spiked samples .
Q. What strategies optimize its use as a ligand in catalytic systems despite competing coordination pathways?
- Methodological Answer :
- Coordination Chemistry Studies : Titrate the compound with metal ions (e.g., Cu, Ni) in aqueous/organic solvents. Use UV-Vis spectroscopy and Job’s method to determine binding stoichiometry.
- Computational Modeling : Density-functional theory (DFT) calculations (e.g., B3LYP functional) predict preferred coordination geometries and electronic effects, guiding experimental design .
Q. How should researchers address discrepancies in impurity profiles between synthetic batches?
- Methodological Answer :
- Design of Experiments (DoE) : Vary reaction parameters (temperature, pH, solvent ratios) systematically to identify critical impurities (e.g., N-monomethyl derivatives or chlorinated side products).
- Advanced Chromatography : Use ion-pair chromatography with mass-compatible buffers (e.g., 0.1% formic acid) to enhance separation of polar impurities .
Properties
IUPAC Name |
1-N,1-N-dimethylpropane-1,2-diamine;dihydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2.2ClH/c1-5(6)4-7(2)3;;/h5H,4,6H2,1-3H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXAWQXIDQGOCER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)N.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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